molecular formula C11H2BrF7 B12938154 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene CAS No. 2058-95-9

2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene

Cat. No.: B12938154
CAS No.: 2058-95-9
M. Wt: 347.03 g/mol
InChI Key: JWEQPQOAANPEEE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is a fluorinated aromatic compound with a bromomethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the bromination of a heptafluoronaphthalene precursor. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted naphthalenes with various functional groups.

    Oxidation: Naphthalene carboxylic acids or aldehydes.

    Reduction: Heptafluoronaphthalene.

Scientific Research Applications

2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The fluorine atoms on the naphthalene ring enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)naphthalene
  • 2-(Bromomethyl)acrylate
  • (Bromomethyl)benzene

Uniqueness

2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and chemical stability. This makes it particularly useful in applications requiring high-performance materials and pharmaceuticals .

Properties

CAS No.

2058-95-9

Molecular Formula

C11H2BrF7

Molecular Weight

347.03 g/mol

IUPAC Name

2-(bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene

InChI

InChI=1S/C11H2BrF7/c12-1-2-5(13)3-4(7(15)6(2)14)9(17)11(19)10(18)8(3)16/h1H2

InChI Key

JWEQPQOAANPEEE-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)Br

Origin of Product

United States

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